2-Phenylethanol 2-Phenylethanol 2-phenylethanol is a primary alcohol that is ethanol substituted by a phenyl group at position 2. It has a role as a fragrance, a Saccharomyces cerevisiae metabolite, a plant metabolite, an Aspergillus metabolite and a plant growth retardant. It is a primary alcohol and a member of benzenes.
An antimicrobial, antiseptic, and disinfectant that is used also as an aromatic essence and preservative in pharmaceutics and perfumery.
2-Phenylethanol is a natural product found in Francisella tularensis, Camellia sinensis, and other organisms with data available.
2-phenylethanol is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Moringa oleifera leaf oil (part of).
Brand Name: Vulcanchem
CAS No.: 1321-27-3
VCID: VC20949243
InChI: InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
SMILES: C1=CC=C(C=C1)CCO
Molecular Formula: C8H10O
C8H10O
C6H5CH2CH2OH
Molecular Weight: 122.16 g/mol

2-Phenylethanol

CAS No.: 1321-27-3

Cat. No.: VC20949243

Molecular Formula: C8H10O
C8H10O
C6H5CH2CH2OH

Molecular Weight: 122.16 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylethanol - 1321-27-3

Specification

Description 2-phenylethanol is a primary alcohol that is ethanol substituted by a phenyl group at position 2. It has a role as a fragrance, a Saccharomyces cerevisiae metabolite, a plant metabolite, an Aspergillus metabolite and a plant growth retardant. It is a primary alcohol and a member of benzenes.
An antimicrobial, antiseptic, and disinfectant that is used also as an aromatic essence and preservative in pharmaceutics and perfumery.
2-Phenylethanol is a natural product found in Francisella tularensis, Camellia sinensis, and other organisms with data available.
2-phenylethanol is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Moringa oleifera leaf oil (part of).
CAS No. 1321-27-3
Molecular Formula C8H10O
C8H10O
C6H5CH2CH2OH
Molecular Weight 122.16 g/mol
IUPAC Name 2-phenylethanol
Standard InChI InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Standard InChI Key WRMNZCZEMHIOCP-UHFFFAOYSA-N
Impurities Common impurities are benzaldehyde, benzylacetone, 1-phenyl-2-propanol, and phenylacetaldehyde.
SMILES C1=CC=C(C=C1)CCO
Canonical SMILES C1=CC=C(C=C1)CCO
Boiling Point 218.2 °C AT 760 MM HG
219.00 to 221.00 °C. @ 760.00 mm Hg
219 °C
Colorform COLORLESS, VISCOUS LIQUID
Flash Point 102 °C
205 °F (96 °C) (Closed cup)
102 °C c.c.
Melting Point -27 °C
-25.8 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator